M1069: A Dual A2A/A2B Adenosine Receptor Antagonist for Cancer Immunotherapy
M1069: A Dual A2A/A2B Adenosine Receptor Antagonist for Cancer Immunotherapy
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of M1069, a novel, orally bioavailable dual antagonist of the A2A and A2B adenosine (B11128) receptors, for the treatment of cancer. M1069 is designed to counteract the immunosuppressive tumor microenvironment (TME) and enhance anti-tumor immunity.
Core Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression
M1069 exerts its anti-cancer effects by targeting the adenosine signaling pathway, a key driver of immunosuppression within the TME.[1][2] In hypoxic and inflamed tumor tissues, high concentrations of extracellular adenosine are produced, which subsequently bind to adenosine receptors on the surface of various immune cells, dampening their anti-tumor functions.[1][3] M1069 competitively binds to and blocks two of these receptors, A2A and A2B, thereby preventing adenosine-mediated signaling and restoring immune cell activity.[1]
The dual antagonism of both A2A and A2B receptors is crucial, as they play distinct and complementary roles in tumor immune evasion.[3] The A2A receptor is highly expressed on T cells and natural killer (NK) cells, and its activation suppresses their cytotoxic functions.[4] The A2B receptor, which has a lower affinity for adenosine, becomes activated in the adenosine-rich TME and promotes the differentiation of pro-tumorigenic immune cells and the production of angiogenic factors.[3][4] By blocking both receptors, M1069 provides a more comprehensive reversal of adenosine-driven immunosuppression compared to selective A2A antagonists.[3][4]
Signaling Pathway
The binding of adenosine to A2A and A2B receptors, which are G protein-coupled receptors, activates a downstream signaling cascade involving the accumulation of cyclic adenosine monophosphate (cAMP).[5] This leads to the phosphorylation of cAMP-response element binding protein (pCREB), a transcription factor that regulates the expression of genes involved in immunosuppression.[5] M1069 blocks this signaling cascade, leading to a reduction in intracellular cAMP and pCREB levels, thereby restoring the effector functions of immune cells.[5]
Preclinical Efficacy
In Vitro Potency and Selectivity
M1069 has demonstrated potent and selective antagonism of human A2A and A2B receptors in engineered cell lines.[4][6] The compound shows significantly lower activity against A1 and A3 adenosine receptors, indicating a favorable selectivity profile.[4][6]
| Receptor | Cell Line | Parameter | Value | Reference |
| Human A2A | HEK-293 | IC50 | 0.130 nM | [6] |
| Human A2B | HEK-293 | IC50 | 9.03 nM | [6] |
| Human A1 | CHO-A1 | IC50 | 1,389.0 nM | [4] |
| Human A3 | CHO-A3 | IC50 | 9,730.0 nM | [4] |
Functional Activity in Immune Cells
In primary human and murine immune cells, M1069 effectively reverses the immunosuppressive effects of adenosine.[3][6] This includes the rescue of interleukin-2 (B1167480) (IL-2) production from T cells, a process dependent on A2A receptor antagonism, and the inhibition of vascular endothelial growth factor (VEGF) production by myeloid cells, which is linked to A2B receptor blockade.[3][6]
| Assay | Cell Type | Parameter | Value | Reference |
| IL-2 Production Rescue | Human T cells | EC50 | 84.1 nM | [6] |
| IL-2 Production Rescue | Murine T cells | EC50 | 137.7 nM | [6] |
| VEGF Production Suppression | Human cells | IC50 | 20.9 nM | [6] |
| VEGF Production Suppression | Murine cells | IC50 | 181.3 nM | [6] |
Furthermore, M1069 has been shown to be superior to a selective A2A antagonist in suppressing the secretion of protumorigenic cytokines such as CXCL1 and CXCL5, and in rescuing IL-12 secretion from dendritic cells (DCs) differentiated in the presence of adenosine.[3][4] This highlights the added benefit of dual A2A/A2B antagonism in restoring the function of antigen-presenting cells.
In Vivo Anti-Tumor Activity
The anti-tumor efficacy of M1069 has been evaluated in syngeneic mouse models. In the CD73-high 4T1 mammary carcinoma model, which is characterized by an adenosine-rich TME, M1069 monotherapy resulted in significant tumor growth inhibition.[4][6] The combination of M1069 with chemotherapy (paclitaxel or cisplatin) or with the bifunctional fusion protein bintrafusp alfa (targeting PD-L1 and TGF-β) led to enhanced anti-tumor activity.[3][4][6] Notably, the efficacy of M1069 was diminished in a CD73 knockout 4T1 model and in the CD73-low MC38 colon carcinoma model, underscoring the dependence of its mechanism of action on an adenosine-rich TME.[3][4]
Key Experimental Protocols
Adenosine Receptor Binding Assays
Objective: To determine the in vitro potency and selectivity of M1069 against human adenosine receptors.
Methodology:
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Cell Lines: HEK-293 cells overexpressing human A2A or A2B receptors, and CHO cells overexpressing human A1 or A3 receptors were used.[4][7]
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A2A/A2B Assays: Cells were pre-incubated with varying concentrations of M1069 followed by the addition of the adenosine agonist NECA. The resulting cAMP levels were measured.[7]
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A1/A3 Assays: Cells were incubated with the respective agonists (CPA for A1, IB-MECA for A3) in the presence of forskolin (B1673556) and varying concentrations of M1069.[4][7]
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Data Analysis: IC50 values were calculated from the concentration-response curves.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of M1069 as a monotherapy and in combination with other anti-cancer agents in a syngeneic mouse model.
Methodology:
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Animal Model: Female BALB/c mice were used.[4]
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Tumor Cell Line: 4T1 murine breast cancer cells, which are CD73-high and create an adenosine-rich TME, were implanted into the mammary fat pad.[4]
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Treatment Groups:
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Efficacy Assessment: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed.
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Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Clinical Development
A first-in-human, Phase I clinical trial (NCT05198349) was initiated to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of M1069 in patients with advanced solid malignancies.[2][8] This study has been terminated.[7]
Conclusion
M1069 is a potent and selective dual A2A/A2B adenosine receptor antagonist that has demonstrated promising preclinical anti-tumor activity. By targeting both A2A and A2B receptors, M1069 effectively reverses adenosine-mediated immunosuppression in the tumor microenvironment, leading to enhanced immune cell function and tumor growth inhibition. The preclinical data support the continued investigation of dual A2A/A2B antagonism as a therapeutic strategy in oncology, particularly in tumors with a high-adenosine signature.
References
- 1. Establishment of 4T1 Breast Cancer Mouse Model and Animal Administration [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mouse 4T1 breast tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
